
Ethyl 3-(methylthio)propionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(methylthio)propionate can be synthesized through the esterification of 3-(methylthio)propionic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chloromethyl methyl sulfide and silane, [1-ethoxy-1-buten-1-yl)oxy]trimethyl . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(methylthio)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Flavoring Agent in Food Products
Ethyl 3-(methylthio)propionate is widely recognized for its contribution to the flavor profiles of various foods. It imparts a distinctive sulfurous note that enhances the sensory experience of certain dishes. Some notable applications include:
- Fruits : The compound has been identified as a significant flavor component in fruits such as pineapples and muskmelons, providing fresh and fruity notes that are appealing to consumers .
- Fermented Products : In dairy fermentations, it plays a role in flavor development, contributing to the complexity of flavors in products like cheese .
- Alcoholic Beverages : this compound has been detected in alcoholic beverages, suggesting its potential as a biomarker for specific flavor profiles associated with these products .
Fragrance Industry
In addition to its culinary uses, this compound is employed in the fragrance industry due to its unique olfactory properties. It serves as an ingredient in various perfumes and scented products, where it adds depth and complexity through its sulfurous notes .
Scientific Research Applications
The compound has also been the subject of scientific research, particularly in studies investigating volatile sulfur compounds in food:
- Flavor Chemistry : Research has shown that this compound contributes significantly to the aroma profiles of certain fruits, making it a valuable compound for understanding flavor development during fruit maturation .
- Biochemical Studies : Its presence in various foods has led to investigations into its biochemical pathways and interactions within food matrices, enhancing our understanding of flavor formation mechanisms .
Case Studies and Research Findings
Several studies have documented the significance of this compound:
- Study on Strawberry Volatiles : Du et al. (2011) explored sulfur volatiles in strawberries and identified this compound among new compounds discovered during fruit maturation. This study provided insights into how these volatiles evolve, impacting flavor and aroma profiles during ripening .
- Flavor Formation Mechanisms : A comprehensive review on lactic acid bacteria's role in flavor development highlighted this compound as a key component influencing the sensory attributes of fermented dairy products .
Mechanism of Action
The mechanism of action of ethyl 3-(methylthio)propionate involves its interaction with specific molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release 3-(methylthio)propionic acid and ethanol. The released acid can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Ethyl 3-(methylthio)propionate can be compared with other similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl propionate: This compound lacks the methylthio group and has a simpler structure.
Uniqueness: this compound stands out due to its unique combination of a fruity aroma and sulfurous notes, making it valuable in both the food and fragrance industries .
Biological Activity
Ethyl 3-(methylthio)propionate, also known as ethyl methyl mercaptopropionate, is a carboxylic acid ester characterized by its unique sulfurous odor and fruity flavor profile. This compound is primarily found in various fruits, especially pineapples (Ananas comosus), and has garnered attention for its potential biological activities and applications in food and fragrance industries. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Chemical Formula : C₆H₁₂O₂S
- Molecular Weight : 148.22 g/mol
- CAS Number : 13327-56-5
- IUPAC Name : Ethyl 3-(methylsulfanyl)propanoate
- Physical State : Liquid at room temperature
- Boiling Point : 197°C
- Flash Point : 79°C (174°F)
- Density : 1.03 g/mL
Sources and Occurrence
This compound is naturally occurring in various fruits and has been detected in foods such as alcoholic beverages, Asian pears (Pyrus pyrifolia), and milk products. Its presence in these foods suggests its potential role as a biomarker for dietary intake of these items .
Flavor and Aroma Profile
This compound is recognized for its distinctive fruity and sulfurous aroma, which makes it valuable in flavoring applications. It is often used to enhance the sensory characteristics of food products. The compound's threshold for detection has been reported to be significantly low, indicating its potency as an aroma compound .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated that this compound could inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural preservative in food products.
Case Study: Strawberry Volatiles
A notable study by Du et al. (2011) identified this compound among new sulfur volatiles in strawberries during maturation. The research highlighted how these volatiles evolve, impacting the flavor and aroma profiles of the fruit . This underscores the compound's role not only in flavor enhancement but also in contributing to the overall sensory experience of fruits.
Synthesis and Applications
This compound can be synthesized through the esterification of 3-(methylthio)propionic acid with ethanol. Its applications extend beyond flavoring; it is also utilized in fragrance formulations due to its unique olfactory properties .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Methyl thioacetate | C₄H₈OS | Used as a flavoring agent; more pungent odor |
Propyl 3-(methylthio)propionate | C₇H₁₄O₂S | Broader applications in flavoring |
Ethyl methyl sulfide | C₄H₁₀S | Strong odor; used in chemical synthesis |
This table illustrates the structural similarities between this compound and other related compounds, highlighting its unique combination of properties that make it particularly valuable in both food and fragrance industries.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Ethyl 3-(methylthio)propionate in complex matrices?
- Methodology : Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) is effective for separation . For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. Gas chromatography (GC-MS) coupled with olfactometry (GC-O) is ideal for aroma profiling in natural products, as demonstrated in muskmelon studies .
- Key Parameters : Retention time (~12.5 min on Newcrom R1 columns), m/z 134 (molecular ion), and sulfur-specific detectors for trace analysis.
Q. How can this compound be synthesized in the laboratory?
- Synthetic Routes :
- Route 1 : Esterification of 3-(methylthio)propionic acid with ethanol under acidic catalysis (H₂SO₄, reflux, 6–8 hours) .
- Route 2 : Enzymatic pathways via L-methionine degradation in plants, involving methionine γ-lyase and subsequent esterification .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use fume hoods for volatile emissions; avoid skin contact (irritant potential per SDS). Waste must be segregated and treated by licensed facilities due to sulfur content .
- Storage : Stabilize at 4°C in amber glass to prevent photodegradation; shelf life is typically 12–18 months .
Advanced Research Questions
Q. How does this compound contribute to flavor profiles in natural products, and what are its synergistic interactions with other volatiles?
- Mechanistic Insight : Acts as a key sulfur aroma contributor in muskmelon, with a detection threshold of 0.8 ppb. Synergizes with esters (e.g., ethyl hexanoate) to enhance fruity notes .
- Experimental Design : Use GC-O with aroma extract dilution analysis (AEDA) to map odor-active regions and reconstitution studies to validate perceptual interactions .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Degradation Pathways :
- Acidic conditions (pH < 3): Hydrolysis to 3-(methylthio)propionic acid.
- Thermal stress (>60°C): Formation of disulfide byproducts .
- Stability Assay : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius modeling to predict shelf life .
Q. How can isotopic labeling be employed to trace the biosynthetic origin of this compound in plant systems?
- Tracer Studies : Feed L-[¹³C]methionine to plant tissues (e.g., Cucumis melo) and analyze via LC-MS/MS to track incorporation into the propionate backbone .
- Enzyme Inhibition : Use methionine γ-lyase inhibitors (e.g., propargylglycine) to confirm enzymatic steps in vivo .
Q. What discrepancies exist in reported CAS registries and structural data for this compound, and how can they be resolved?
- Data Validation : Cross-reference CAS 13532-18-8 (methyl ester analog) with ethyl ester registries (e.g., 763-69-9) using IUPAC nomenclature and InChIKey comparisons .
- Structural Confirmation : X-ray crystallography or DFT calculations to resolve ambiguities in substituent positioning .
Q. Key Research Gaps
Properties
IUPAC Name |
ethyl 3-methylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWHRKJEKWJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065414 | |
Record name | Ethyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with onion-like, fruity, sweet odour | |
Record name | Ethyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mL in 1 mL 95% alcohol (in ethanol) | |
Record name | Ethyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.030-1.035 | |
Record name | Ethyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13327-56-5 | |
Record name | Ethyl 3-methylthiopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13327-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13327-56-5 | |
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Record name | Propanoic acid, 3-(methylthio)-, ethyl ester | |
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Record name | Ethyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050 | |
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Record name | ETHYL 3-METHYLTHIOPROPIONATE | |
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Record name | Ethyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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